molecular formula C22H18N2OS B11704392 [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine

[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine

Cat. No.: B11704392
M. Wt: 358.5 g/mol
InChI Key: WSOOFVQQOJRHLQ-UHFFFAOYSA-N
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Description

[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a base to form the thiazole ring. The final step involves the condensation of the thiazole derivative with aniline under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Methoxyphenyl)thiazol-2-yl]-3-(pyrrolidin-1-yl)propionamide
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C22H18N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H18N2OS/c1-25-20-14-12-17(13-15-20)21-16-26-22(23-18-8-4-2-5-9-18)24(21)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

WSOOFVQQOJRHLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

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